4-{(E)-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one
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Overview
Description
4-[(1E)-2-[5-(2,3-Dichlorophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1,2-dihydropyrimidin-2-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a trifluoromethyl group
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
4-[(1E)-2-[5-(2,3-Dichlorophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
4-[(1E)-2-[5-(2,3-Dichlorophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1,2-dihydropyrimidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-[5-(2,3-Dichlorophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(1E)-2-[5-(2,3-Dichlorophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1,2-dihydropyrimidin-2-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Pyrimidine derivatives: These compounds are known for their antiviral and anticancer properties.
The uniqueness of 4-[(1E)-2-[5-(2,3-Dichlorophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1,2-dihydropyrimidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H9Cl2F3N2O2 |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
4-[(E)-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H9Cl2F3N2O2/c18-12-3-1-2-11(15(12)19)13-7-6-10(26-13)5-4-9-8-14(17(20,21)22)24-16(25)23-9/h1-8H,(H,23,24,25)/b5-4+ |
InChI Key |
NYZRZWYEUCLZRC-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=CC3=NC(=O)NC(=C3)C(F)(F)F |
Origin of Product |
United States |
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